1-aminospiro[2.2]pentane-1-carboxylic acid hydrochloride
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Overview
Description
1-aminospiro[2.2]pentane-1-carboxylic acid hydrochloride is a unique compound characterized by its spirocyclic structure.
Preparation Methods
The synthesis of 1-aminospiro[2.2]pentane-1-carboxylic acid hydrochloride involves several steps. One method includes the reaction of cyclopropane derivatives with amines under specific conditions to form the spirocyclic structure. The reaction conditions typically involve the use of solvents like methanol and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
1-aminospiro[2.2]pentane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
1-aminospiro[2.2]pentane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules with spirocyclic frameworks.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-aminospiro[2.2]pentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
1-aminospiro[2.2]pentane-1-carboxylic acid hydrochloride can be compared with other spirocyclic compounds such as:
1-aminospiro[2.2]pentane-1,4-dicarboxylic acid: This compound has a similar spirocyclic structure but with additional carboxylic acid groups, which can alter its reactivity and applications.
Spiro[2.2]pentane derivatives: These compounds share the spirocyclic core but differ in their substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the versatility it offers in various scientific and industrial applications.
Properties
CAS No. |
2751610-51-0 |
---|---|
Molecular Formula |
C6H10ClNO2 |
Molecular Weight |
163.6 |
Purity |
95 |
Origin of Product |
United States |
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